Cyclohex-2-ene-1,4-diol
Description
Significance and Research Trajectories of Cyclic Diols
Cyclic diols are chemical compounds containing a ring structure with two hydroxyl (-OH) functional groups. wikipedia.org Their significance in organic synthesis is multifaceted. Many biologically active natural products feature cyclohexane-1,4-diol motifs, making them important targets for total synthesis. researchgate.net The two hydroxyl groups offer sites for a wide range of chemical transformations, including oxidation, reduction, and substitution, but achieving selective functionalization at one hydroxyl group over the other presents a persistent challenge. rsc.org This challenge has spurred research into developing novel catalytic systems and synthetic methodologies for precise regio- and stereoselective manipulations. rsc.org
The trajectory of research in this area focuses on leveraging these scaffolds to create spatial diversity in small molecule libraries for drug discovery. nih.gov The conformational rigidity of the cyclic core, combined with the ability to introduce various substituents, allows for the systematic exploration of three-dimensional chemical space. nih.gov Furthermore, the development of methods for the enantioenriched synthesis of cyclic diols is a major research focus, as the stereochemistry of these building blocks often dictates the biological activity of the final products. nih.gov
Retrosynthetic Utility of the Cyclohex-2-ene-1,4-diol Framework
Retrosynthetic analysis is a technique used to design a synthesis plan by mentally deconstructing a target molecule into simpler, commercially available precursors. icj-e.orgslideshare.net The this compound framework is a valuable synthon in this context due to its inherent functionality—an alkene and two stereochemically defined hydroxyl groups—which can be traced back from more complex target molecules.
A prominent example of its utility is in the size-selective synthesis of [n]cycloparaphenylenes ([n]CPPs), which are nanohoop structures representing the smallest cross-section of armchair carbon nanotubes. auburn.edu In this research, a key L-shaped building block containing the this compound core was designed to facilitate the synthesis of specific [n]CPPs, including researchgate.net, tgc.ac.in, and researchgate.netCPP. auburn.edu The diol provides a versatile handle for constructing the larger macrocyclic structure.
Furthermore, the highly functionalized cyclohexene (B86901) core of the diol is a target in syntheses originating from different pathways. For instance, Diels-Alder reactions involving siloles can produce bicyclic adducts that, upon oxidative cleavage, yield highly substituted cyclohex-2-ene-1,4-diols. uwo.ca This approach highlights the diol as a key intermediate for accessing diverse compounds, including precursors for natural products like eudesmanolides. uwo.ca
Overview of Key Stereoisomers and their Distinctive Research Relevance
This compound can exist as multiple stereoisomers, primarily the cis and trans diastereomers, each of which is chiral and exists as a pair of enantiomers. The relative and absolute stereochemistry of the hydroxyl groups is crucial as it dictates the geometry of subsequent synthetic intermediates and the final products.
The trans-diols, in particular, have been significant targets in synthetic chemistry. researchgate.net Efficient protocols have been developed for the enantioselective synthesis of both (R,R)- and (S,S)-trans-cyclohex-2-ene-1,4-diol. researchgate.net One such approach starts from accessible materials like p-methoxyphenol and employs an enzymatic resolution step to separate the enantiomers of a key polyfunctionalized cyclohexane (B81311) intermediate, which is then converted to the desired enantiopure diol. researchgate.net The availability of these specific stereoisomers in enantiomerically pure form is critical for their application as chiral building blocks in the asymmetric synthesis of complex molecules. researchgate.netmdpi.com The ability to synthesize specific stereoisomers allows for the controlled assembly of complex natural products and other chiral targets. acs.org
Interactive Data Table: Stereoisomers of this compound
| Stereoisomer Name | Systematic Name (Example) | Diastereomer | Chirality | Research Significance |
| trans-Cyclohex-2-ene-1,4-diol (B2629233) | (1R,4R)-Cyclohex-2-ene-1,4-diol | trans | Chiral | Target for enantioselective synthesis; used as a chiral building block. researchgate.net |
| trans-Cyclohex-2-ene-1,4-diol | (1S,4S)-Cyclohex-2-ene-1,4-diol | trans | Chiral | Synthesized from chiral p-benzoquinone equivalents; valuable synthon. researchgate.net |
| cis-Cyclohex-2-ene-1,4-diol | (1R,4S)-Cyclohex-2-ene-1,4-diol | cis | Chiral | A potential synthetic target, often formed via specific oxidation reactions. uwo.ca |
| cis-Cyclohex-2-ene-1,4-diol | (1S,4R)-Cyclohex-2-ene-1,4-diol | cis | Chiral | The enantiomer of the (1R,4S) isomer, important for accessing full stereochemical diversity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohex-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDODVZVWGKVMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338728 | |
| Record name | 2-Cyclohexene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45620-68-6 | |
| Record name | 2-Cyclohexene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclohex 2 Ene 1,4 Diol and Its Stereoisomers
Total Synthesis Approaches to Cyclohex-2-ene-1,4-diol
The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and limitations. These methods include catalytic hydrogenation, Diels-Alder cycloadditions with subsequent modifications, and oxidative routes starting from cycloalkenes.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation provides a direct route to cyclohexene-1,4-diol derivatives. For instance, the hydrogenation of 2,6-dimethoxybenzoquinone (DMBQ) can yield 1,4-cyclohexanediol (B33098) (14CHDO). nih.gov A study investigating various catalysts found that while Pd/C and Pd/Al2O3 predominantly hydrogenated the aromatic ring, Ru/Al2O3 and several nickel-based catalysts were effective for demethoxylation and hydrogenation to produce 14CHDO. nih.gov Specifically, RANEY® Ni showed high activity, providing a 65.9% yield of 14CHDO. nih.gov Further optimization of reaction conditions with RANEY® Ni led to an impressive 86.5% molar yield of 1,4-cyclohexanediol. nih.gov
Another approach involves the catalytic hydrogenation of dialdehydes. For example, cis-4-cyclohexene-1,2-dicarbaldehyde can be hydrogenated to the corresponding diol in 90% yield using a 5% Pd/C catalyst at 30°C and 1 atm of H₂.
| Starting Material | Catalyst | Product | Yield (%) | Reference |
| 2,6-Dimethoxybenzoquinone | RANEY® Ni | 1,4-Cyclohexanediol | 86.5 | nih.gov |
| cis-4-Cyclohexene-1,2-dicarbaldehyde | 5% Pd/C | cis-4-Cyclohexene-1,2-dimethanol | 90 |
Diels-Alder Cycloaddition Strategies and Subsequent Transformations
The Diels-Alder reaction is a powerful tool for constructing the cyclohexene (B86901) core. Siloles, which are silicon-containing analogs of cyclopentadiene, can undergo Diels-Alder reactions with various dienophiles. uwo.ca The resulting bicyclic adducts can then be subjected to a Tamao-Fleming oxidation to yield highly functionalized cyclohex-2-ene-1,4-cis-diols. uwo.ca This strategy offers a pathway to complex cyclohexene diol derivatives. uwo.ca
A classic example involves the reaction of 1,3-cyclohexadiene (B119728) with hydroquinone, which, after reduction of the resulting cyclohexenone derivative with a reducing agent like diisobutylaluminum hydride, yields this compound. google.com Another strategy employs the Diels-Alder reaction of a masked p-benzoquinone with cyclic nitrones, demonstrating asymmetric induction.
Furthermore, 2,4-hexadiene (B1165886) derivatives can undergo a [4+2] cycloaddition with ethylene (B1197577) to produce 3,6-disubstituted cyclohex-1-ene compounds. google.com These intermediates can then be hydrogenated to the corresponding cyclohexane (B81311) derivatives. google.com For instance, the reaction of trans,trans-2,4-hexadiene-1,6-diol with ethylene followed by hydrogenation can lead to cis-1,4-cyclohexanedimethanol. google.com
Oxidative Routes from Cycloalkenes
The oxidation of cycloalkenes presents another major pathway to cyclohex-2-ene-1,4-diols. The dihydroxylation of cyclohexadienes is a key strategy. A platinum-catalyzed 1,4-diboration of 1,3-dienes, followed by oxidative work-up, has been developed as a method for the 1,4-dioxygenation of these substrates. nih.gov For example, the diboration of 5-phenyl-1,3-cyclohexadiene with bis(pinacolato)diboron (B136004) [B₂(pin)₂] and a platinum catalyst, followed by oxidation with NaOH and H₂O₂, results in the corresponding 1,4-diol with excellent yield and high diastereoselectivity (>20:1). nih.gov
The epoxidation of cyclohexenes followed by hydrolysis is another common route. The solvent-free aerobic oxidation of cyclohexene over gold-supported catalysts can be directed towards cyclohexene epoxide, which can then be hydrolyzed to cyclohexane diol. mdpi.com The addition of water to the reaction mixture can increase the selectivity towards the diol, with a maximum selectivity of 17% being reported. mdpi.com
The choice of oxidizing agent can control the stereochemistry of the resulting diol. For the dihydroxylation of cyclohexa-1,4-diene, using a peracid like m-chloroperoxybenzoic acid (mCPBA) followed by acid-catalyzed hydrolysis can yield the trans-diol. stackexchange.com For the cis-diol, a reagent like potassium permanganate (B83412) (KMnO₄) can be used. stackexchange.com Osmium tetroxide (OsO₄) is another well-known reagent for syn-dihydroxylation of alkenes, producing cis-diols. masterorganicchemistry.com A catalytic approach using LiBr and NaIO₄ has also been reported for the syn-dihydroxylation of alkenes. organic-chemistry.org
Enantioselective and Diastereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound is crucial for their application in the synthesis of chiral molecules. This is achieved through chiral pool approaches, where naturally occurring chiral molecules are used as starting materials, and through the use of asymmetric catalysis.
Chiral Pool Approaches and Derivatizations
The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from nature, such as carbohydrates, amino acids, and terpenes. diva-portal.orgnih.gov These can be transformed into desired chiral targets. For example, D-mannitol has been used as a starting material to synthesize highly functionalized 2,3-epoxy-syn-1,4-cyclohexane diol derivatives. ias.ac.in The key step in this synthesis is a ring-closing metathesis (RCM) of a 1,7-dienol derived from D-mannitol. ias.ac.in
Quinic acid, another chiral pool compound, has been converted into the monoacetate of 2-cyclohexene-1,4-diol. researchgate.net This demonstrates how a readily available natural product can serve as a precursor to chiral cyclohexene derivatives. researchgate.net The use of enantiopure terpenoids, such as p-mentha-2,8-dien-1-ol, is also a common practice in stereoselective synthesis. rsc.org
Asymmetric Catalysis in Diol Formation
Asymmetric catalysis offers a powerful method for controlling the stereochemistry of diol formation. The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand, is a well-established method for the enantioselective synthesis of diols. wikipedia.org The choice of chiral ligand, either a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, determines which face of the alkene is hydroxylated. wikipedia.org
Enzymes are also highly effective catalysts for asymmetric transformations. Lipases, for example, can be used for the kinetic resolution of racemic alcohols. nih.gov In one protocol, racemic trans-cyclohex-2-ene-1,4-diol (B2629233) was resolved through enantioselective acetylation catalyzed by Candida antarctica lipase (B570770) B, providing access to both enantiomers of the diol. nih.govacs.org
Hydrogen-borrowing catalysis using chiral iridium(I) complexes has been developed for the asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols. nih.gov This method allows for high levels of both diastereoselectivity and enantioselectivity. nih.gov For example, the cyclization of a diol bearing a geminal dimethyl group afforded the corresponding cyclohexane in 67% yield with 90:10 diastereomeric ratio and 94:6 enantiomeric ratio. nih.gov
| Catalyst/Method | Substrate | Product | Stereoselectivity | Reference |
| Sharpless Asymmetric Dihydroxylation | Alkene | syn-Diol | High ee | wikipedia.org |
| Candida antarctica Lipase B | Racemic trans-Cyclohex-2-ene-1,4-diol | Enantiopure trans-Cyclohex-2-ene-1,4-diol | High ee | nih.govacs.org |
| Chiral Iridium(I) Complex | 1,5-Diol | Enantioenriched Cyclohexane | High dr and ee | nih.gov |
Enzymatic Transformations for Stereocontrol
Enzymatic transformations have emerged as powerful tools for establishing stereocenters with high fidelity. mdpi.com Lipases, in particular, are widely used due to their broad substrate acceptance and ability to function in organic solvents. mdpi.com These biocatalysts are instrumental in the desymmetrization of meso-diols and the kinetic resolution of racemic mixtures, providing access to enantiomerically enriched this compound derivatives.
One prominent strategy involves the enantioselective acylation of meso-diols. For instance, the desymmetrization of meso-cyclopenten-cis-1,4-diol has been effectively achieved through irreversible transesterification catalyzed by enzymes like Chirazyme®, yielding chiral hydroxy acetates. mdpi.com A similar principle can be applied to cyclohexene diol systems. Lipase-catalyzed reactions, such as selective acylation or hydrolysis, can differentiate between the two enantiotopic hydroxyl groups of a meso-cyclohexene-1,4-diol, leading to the formation of a chiral monoacetate. mdpi.com For example, the use of immobilized lipase from Candida antarctica (Novozym® 435) has proven effective in the transesterification of diacetates to yield optically active monoacetates with high chemical and optical yields. mdpi.com
The choice of enzyme and reaction conditions, including the acyl donor and solvent, is critical for achieving high enantioselectivity. Different lipases, such as porcine pancreas lipase (PPL) or those from Pseudomonas cepacia, exhibit varying selectivities for different substrates. uniovi.es The optimization of these parameters allows for the production of specific stereoisomers of functionalized cyclohexene-1,4-diols, which are key intermediates for a range of complex molecules.
Kinetic Resolution Methodologies
Kinetic resolution is a widely employed strategy for separating enantiomers of racemic this compound and its derivatives. mdpi.com This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive one. unipd.it
Enzymatic kinetic resolution is a particularly effective approach. researchgate.net Lipases, such as Candida antarctica lipase B (CAL-B), are frequently used to catalyze the enantioselective acylation of racemic alcohols. researchgate.netmdpi.com In a typical procedure, a racemic mixture of this compound is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase. One enantiomer is acylated at a much faster rate than the other, allowing for the separation of the resulting ester from the unreacted alcohol, both in enantiomerically enriched forms. researchgate.netmdpi.com For example, a highly efficient resolution of a polyfunctionalized cyclohexane precursor to trans-cyclohex-2-ene-1,4-diol was achieved through enantioselective acetylation catalyzed by CAL-B. researchgate.net
Beyond enzymatic methods, transition metal-catalyzed kinetic resolutions have also been developed. While less common for this specific diol, principles from other systems, such as the Sharpless asymmetric epoxidation catalysts used for resolving secondary allylic alcohols, demonstrate the potential of metal complexes in achieving kinetic resolution. unipd.it The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers. High selectivity factors are crucial for obtaining products with high enantiomeric excess (ee). unipd.it
| Method | Catalyst/Enzyme | Substrate | Outcome | Reference |
| Enantioselective Acetylation | Candida antarctica lipase B (CAL-B) | Racemic polyfunctionalized cyclohexane | Highly efficient resolution to afford enantiopure precursors to (R)- and (S)-trans-cyclohex-2-ene-1,4-diol. | researchgate.net |
| Enzymatic Kinetic Resolution | Lipase | Racemic 4-hydroxycyclohexenone derivatives | Good yields and high enantiomeric excesses (up to 99%). | researchgate.net |
| Lipase-Catalyzed Acetylation | Immobilized Candida antarctica Lipase (CaLB) | Racemic (Z)-cyclooct-5-ene-1,2-diol | Production of enantiopure diacetates and enriched diols. | mdpi.com |
| Desymmetrization | Lipase from Candida antarctica (Novozym® 435) | Diacetate of cis-2,4-dihydroxycyclopentene | (1R,4S)-monoacetate in 95% yield and 99% ee. | mdpi.com |
Novel Synthetic Routes and Reaction Development
Ring-Closing Metathesis (RCM) as a Key Step
Ring-closing metathesis (RCM) has become a cornerstone in modern organic synthesis for the construction of cyclic alkenes, including the cyclohexene core of this compound derivatives. organic-chemistry.org This powerful reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene, such as ethene, which drives the reaction forward. organic-chemistry.org
An asymmetric route to 2,3-epoxy-syn-1,4-cyclohexane diol derivatives has been developed where the key step is the RCM of a 1,7-dienol derived from D-mannitol. ias.ac.in This strategy allows for the stereocontrolled construction of a highly functionalized cyclohexane-1,4-diol. The RCM approach is valued for its functional group tolerance and its ability to form rings of various sizes, typically from 5 to 30 members. organic-chemistry.org The development of more active and selective second-generation Grubbs' catalysts has further expanded the scope and utility of RCM in synthesizing complex cyclic structures. organic-chemistry.org In some cases, RCM can be part of a domino or tandem sequence, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. researchgate.net
Tandem Reaction Sequences for Cyclohexene-1,4-diol Derivatives
Tandem reactions, also known as domino or cascade reactions, offer a highly efficient approach to building molecular complexity by combining multiple transformations in a single operation without isolating intermediates. wikipedia.org This strategy reduces waste, saves time, and improves atom economy.
In the context of cyclohexene-1,4-diol derivatives, tandem sequences have been ingeniously applied. For instance, a tandem reaction involving an enyne ring-closing metathesis (RCM) followed by a metallotropic researchgate.netias.ac.in-shift has been used to construct the cyclohexene core of natural products like (+)-asperpentyn. nih.gov This sequence starts with an acyclic precursor and efficiently generates a complex cyclic system with a specific substitution pattern. nih.gov Another powerful tandem process involves an acceptorless dehydrogenation followed by a ias.ac.innih.gov-hydride shift cascade, catalyzed by an iridium(I) complex, to synthesize substituted acyl-cyclohexenes from 1,5-diols. researchgate.netacs.org This reaction proceeds with high chemo- and regioselectivity, producing only water and hydrogen gas as byproducts. researchgate.netacs.org Furthermore, the stereoselective synthesis of 1,4-diols has been achieved through a tandem allylboration–allenylboration sequence, demonstrating the versatility of tandem strategies in controlling stereochemistry. acs.org
| Tandem Reaction | Key Steps | Product Type | Reference |
| Enyne Metathesis/ researchgate.netias.ac.in-Shift | Relay metathesis-induced enyne RCM, metallotropic researchgate.netias.ac.in-shift | Epoxyquinone natural products | nih.gov |
| Dehydrogenation/Hydride Shift | Acceptorless dehydrogenation, ias.ac.innih.gov-hydride shift | Substituted acyl-cyclohexenes | researchgate.netacs.org |
| Allylboration/Allenylboration | Allylboration, allenylboration | Stereodefined 1,4-diols | acs.org |
Chemo- and Regioselective Functionalization Strategies
The selective functionalization of the hydroxyl groups and the double bond in this compound is crucial for its use as a synthetic intermediate. Chemo- and regioselectivity refer to the ability to react with one functional group in the presence of others and at a specific position, respectively. researchgate.net
Strategies for selective functionalization often rely on the inherent reactivity differences of the functional groups or the use of catalysts and protecting groups to direct reactions. For example, the allylic hydroxyl group is often more reactive than the homoallylic one under certain conditions. Organocatalysis has emerged as a powerful tool for the regioselective acylation of diols, utilizing catalysts like chiral 1,2-diamines to differentiate between hydroxyl groups based on their steric and electronic environments. rsc.org
In a notable example of chemo- and regioselective synthesis, an iridium(I)-catalyzed tandem reaction was developed to produce acyl-cyclohexenes from 1,5-diols. researchgate.netacs.org This method demonstrates excellent control over which functional groups react and where the new acyl group is installed on the cyclohexene ring. The reaction conditions are tuned to favor the desired dehydrogenation cascade over potential side reactions like conjugate reduction. researchgate.netacs.org Such precise control is essential for building up the molecular architecture required for complex target molecules.
Mechanistic Investigations and Transformational Chemistry of Cyclohex 2 Ene 1,4 Diol
Electrophilic and Nucleophilic Reactivity of the Cyclohex-2-ene-1,4-diol System
The chemical behavior of this compound is dictated by the interplay between its two primary functional groups: the nucleophilic hydroxyl groups and the electron-rich carbon-carbon double bond.
The hydroxyl groups behave as typical alcohol functionalities, capable of acting as nucleophiles. They can attack various electrophilic centers, leading to the formation of new carbon-oxygen or heteroatom-oxygen bonds. For instance, the hydroxyl groups can be deprotonated by a base to form alkoxides, which are even stronger nucleophiles. These alkoxides can then participate in nucleophilic substitution reactions, such as the Williamson ether synthesis. masterorganicchemistry.com
The carbon-carbon double bond in the cyclohexene (B86901) ring is susceptible to electrophilic attack. Reagents that are electron-deficient will readily add across the double bond. A classic example is the reaction with halogens, such as bromine, which proceeds via a cyclic bromonium ion intermediate, leading to the formation of a dihalogenated derivative. stackexchange.com The double bond can also undergo other electrophilic addition reactions, such as hydrohalogenation.
Furthermore, the allylic positions of the hydroxyl groups influence the reactivity of the system. Under certain conditions, derivatives of this compound can undergo allylic substitution reactions, where a nucleophile replaces the hydroxyl group or a derivative thereof.
Derivatization Reactions of Hydroxyl Groups
The two hydroxyl groups of this compound are prime sites for a variety of derivatization reactions, enabling the modulation of the molecule's properties and providing handles for further synthetic transformations.
Esterification and Etherification
Esterification: The hydroxyl groups of this compound can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For example, diacetylation can be achieved using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). This reaction proceeds through the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the anhydride. Both mono- and di-acylated products can be obtained depending on the stoichiometry of the reagents. Lipase-catalyzed enantioselective acetylation has also been employed to resolve racemic mixtures of this compound derivatives, highlighting the utility of enzymatic methods in the selective functionalization of this diol.
Etherification: The formation of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding alkoxides. These nucleophilic alkoxides can then react with an alkyl halide in an S\textsubscript{N}2 reaction to yield the ether product. masterorganicchemistry.com The choice of base and reaction conditions is crucial to avoid competing elimination reactions. Benzyl ethers are common protecting groups for alcohols and can be introduced under these conditions.
Formation of Cyclic Derivatives (e.g., acetals, ketals, carbonates)
The 1,4-disposition of the hydroxyl groups in this compound allows for the formation of cyclic derivatives, which can serve as protecting groups or as key structural motifs in more complex molecules.
Acetals and Ketals: In the presence of an acid catalyst, this compound can react with aldehydes or ketones to form cyclic acetals or ketals, respectively. nih.govacs.orgyoutube.com This reaction is reversible and typically involves the removal of water to drive the equilibrium towards the product. The mechanism involves protonation of the carbonyl oxygen of the aldehyde or ketone, followed by nucleophilic attack by one of the diol's hydroxyl groups to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water generates an oxocarbenium ion, which is then trapped by the second hydroxyl group of the diol to form the cyclic acetal (B89532) after deprotonation. youtube.com
Carbonates: Cyclic carbonates can be synthesized from this compound. One method involves the reaction with dimethyl carbonate (DMC) in the presence of a base. unive.it The reaction likely proceeds through methoxycarbonylation of one hydroxyl group, followed by an intramolecular S\textsubscript{N}2-like cyclization to form the cyclic carbonate. unive.it Another approach to cyclic carbonates involves the reaction of a corresponding epoxide with carbon dioxide, often catalyzed by a Lewis acid or a base. iucr.org
| Cyclic Derivative | Reagents and Conditions | Mechanistic Notes |
| Acetal/Ketal | Aldehyde/Ketone, Acid Catalyst (e.g., TsOH, HCl) | Reversible formation of a five- or six-membered ring. Water removal drives the reaction to completion. nih.govacs.org |
| Carbonate | Dimethyl Carbonate, Base (e.g., NaOMe) | Intramolecular cyclization of an intermediate methoxycarbonyl derivative. unive.it |
| Carbonate | Epoxide derivative, CO2, Catalyst | Reaction of an epoxide with carbon dioxide can yield a cyclic carbonate. iucr.org |
Protecting Group Strategies
Protecting group chemistry is essential when performing reactions on one functional group of this compound while leaving the other functionalities intact.
Common protecting groups for the hydroxyl functions include esters and ethers. Acetate (B1210297) and benzoate (B1203000) esters are frequently used due to their ease of installation and removal. For example, a benzoate ester can be introduced using benzoyl chloride and pyridine and later removed by hydrolysis with a base like sodium hydroxide.
Acetal and ketal formation, as described previously, is another effective strategy to protect the diol functionality. Cyclic acetals and ketals are generally stable to basic and nucleophilic conditions but are readily cleaved with aqueous acid, allowing for selective deprotection. nih.gov The choice of protecting group depends on the planned subsequent reaction steps and their compatibility with the protecting group's stability.
Reactions Involving the Carbon-Carbon Double Bond
The double bond of this compound is a key site for transformations that can introduce new stereocenters and functionalities into the carbocyclic ring.
Epoxidation and Subsequent Ring Opening
Epoxidation: The double bond of this compound and its derivatives can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). ias.ac.in The reaction is a concerted electrophilic addition of an oxygen atom to the double bond, resulting in a syn-addition. libretexts.org The stereochemistry of the starting alkene is retained in the epoxide product. The presence of the hydroxyl groups can influence the stereoselectivity of the epoxidation by directing the approach of the oxidizing agent.
Ring Opening: The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions. libretexts.orgacs.orgacs.org
Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide more electrophilic. A nucleophile, such as water or an alcohol, then attacks one of the epoxide carbons. In symmetrically substituted epoxides, this leads to anti-dihydroxylation products. In unsymmetrical epoxides, the nucleophile generally attacks the more substituted carbon, proceeding through a mechanism with partial S\textsubscript{N}1 character. libretexts.org The use of Lewis acids can also catalyze the ring-opening process. acs.org
Base-Catalyzed Ring Opening: Under basic conditions, the ring opening occurs via an S\textsubscript{N}2 mechanism. A strong nucleophile, such as an alkoxide or hydroxide, directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. libretexts.org This reaction also results in an anti-addition of the nucleophile and the resulting hydroxyl group.
The regioselectivity and stereoselectivity of the epoxide ring-opening reaction make it a powerful tool for the synthesis of highly functionalized cyclohexane (B81311) derivatives with defined stereochemistry.
| Reaction | Reagent(s) | Key Features |
| Epoxidation | m-CPBA, Peroxyacetic acid | Syn-addition of oxygen to the double bond. |
| Acid-Catalyzed Ring Opening | H₃O⁺, ROH/H⁺ | Anti-addition. Nucleophilic attack at the more substituted carbon. |
| Base-Catalyzed Ring Opening | RO⁻, HO⁻ | S\textsubscript{N}2 mechanism. Anti-addition. Nucleophilic attack at the less substituted carbon. |
Hydrogenation Reactions
The hydrogenation of this compound is a reduction reaction that adds hydrogen across the carbon-carbon double bond, resulting in the formation of cyclohexane-1,4-diol. libretexts.org This process is typically carried out using a catalyst and is thermodynamically favorable as it leads to a more stable, lower-energy product. libretexts.org The stereochemistry of the product is influenced by the catalyst and reaction conditions.
Catalytic hydrogenation generally proceeds with syn-stereoselectivity, where both hydrogen atoms add to the same face of the double bond. libretexts.org For instance, the hydrogenation of 1,2-dimethylcyclopentene (B3386875) yields cis-1,2-dimethylcyclopentane. libretexts.org In the context of this compound, the choice of catalyst can direct the stereochemical outcome. For example, using a palladium catalyst on carbon (Pd/C) in the presence of hydrogen gas can lead to the formation of trans-cyclohexane-1,4-diol. rsc.org
The stereoselectivity of hydrogenation can also be influenced by the presence of directing groups, such as hydroxyl groups, which can coordinate to the catalyst. acs.org The hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has been studied, where the cis/trans ratio of the product can be affected by reaction temperature, with higher temperatures favoring the formation of the more thermodynamically stable trans product through epimerization. nih.govacs.org
Table 1: Catalytic Hydrogenation of this compound Derivatives
| Substrate | Catalyst | Solvent | Product | Stereochemistry | Reference |
| Benzoic acid 4-hydroxy-cyclohex-2-enyl ester | Pd/C | Ethanol | trans-Cyclohexane-1,4-diol | trans | rsc.org |
| 3,6-disubstituted cyclohex-1-ene | Not specified | Not specified | 1,4-disubstituted cyclohexane | cis or cis/trans mixture | google.com |
| Cyclopentane-1,3-dione | Ru/C | Tetrahydrofuran | Cyclopentane-1,3-diol | 7:3 cis:trans | nih.govacs.org |
Olefin Metathesis and its Applications
Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal-carbene complexes. libretexts.orguwindsor.ca This reaction can be applied to this compound derivatives for various synthetic purposes, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). libretexts.orgmdpi.com
Ring-opening metathesis polymerization (ROMP) of cyclic olefins, including derivatives of cyclohexene, can produce end-functionalized polyolefins. google.com The use of specific chain transfer agents allows for the synthesis of polymers with controlled molecular weights and functionalities. google.comacs.org For instance, ROMP can be used to create polymers with acetal or ester functionalities in the backbone, which are fully degradable. nih.gov The polymerization of 1,2-dihydroazetes, another class of cyclic olefins, proceeds regioselectively to produce polymers that can be degraded under acidic conditions. nih.gov
Cross-metathesis (CM) has been used to functionalize molecules like eugenol (B1671780) by reacting it with cis-2-butene-1,4-diol (B44940) in the presence of a Grubbs catalyst. researchgate.net This demonstrates the ability of olefin metathesis to form new carbon-carbon bonds with high selectivity for the trans alkene product. researchgate.net
An asymmetric route to 2,3-epoxy-syn-1,4-cyclohexane diol derivatives has been developed utilizing ring-closing metathesis (RCM) as a key step. ias.ac.in This highlights the utility of metathesis in constructing complex, functionalized cyclic systems.
Table 2: Applications of Olefin Metathesis with Diol Substrates
| Metathesis Type | Substrate(s) | Catalyst | Application | Product Type | Reference |
| Cross-Metathesis | Eugenol, cis-2-butene-1,4-diol | Grubbs' second-generation | Functionalization of natural products | (E)-4-(4-hydroxybut-2-en-1-yl)-2-methoxyphenol | researchgate.net |
| Ring-Closing Metathesis | Diene precursor | Not specified | Synthesis of epoxy-cyclohexane-1,4-diol derivatives | Highly functionalized epoxy-cyclohexane-1,4-diol skeletons | ias.ac.in |
| Ring-Opening Metathesis Polymerization | Cyclic olefin monomer, unsaturated diol | Ruthenium metal carbene | Synthesis of end-functionalized polyolefins | End-functionalized, linear, non-crosslinked polyolefins | google.com |
| Alternating ROMP | Large-ring cyclic acetal/lactone, bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide | Third-generation Grubbs | Synthesis of degradable polymers | Perfectly alternating copolymers | nih.gov |
Rearrangement Reactions and Sigmatropic Pathways
This compound and its derivatives can undergo various rearrangement reactions, including sigmatropic shifts. researchgate.net A notable example is the researchgate.netuwo.ca-sigmatropic rearrangement of allylic sulfoxides, which can be generated from 2-sulfinyl dienes. acs.orgnih.govresearchgate.net This rearrangement proceeds through a transient allylic sulfoxide (B87167) intermediate that evolves to form dienyl diols. acs.orgnih.gov The presence of an allylic alcohol in the starting material is crucial for high reactivity and regioselectivity. acs.org
In one study, the double Mitsunobu reaction of cis-cyclohex-2-ene-1,4-diol with hydrazoic acid led to a mixture of cis-3,6-diazidocyclohexene and cis-3,4-diazidocyclohexene via a sigmatropic rearrangement. researchgate.net Theoretical calculations have been used to explain the experimental outcomes of such rearrangements. researchgate.net
Strain-induced rearrangement reactions have also been observed during the aromatization of macrocyclic this compound units. auburn.edu Additionally, palladium-catalyzed 1,4-hydrogen migration has been reported for cis-cyclohex-2-ene-1,4-diol systems. google.com The Claisen-Eschenmoser uwo.cauwo.ca-sigmatropic rearrangement has been utilized in the synthesis of natural product analogues, demonstrating the power of these rearrangements in complex molecule synthesis. jst.go.jp
Table 3: Rearrangement Reactions of this compound and Related Systems
| Reaction Type | Substrate | Reagents/Conditions | Product(s) | Key Feature | Reference |
| researchgate.netuwo.ca-Sigmatropic Rearrangement | 2-Sulfinyl dienes with allylic alcohol | Base | Dienyl diols | High regioselectivity and enantioselectivity | acs.org |
| Mitsunobu Reaction/Sigmatropic Rearrangement | cis-Cyclohex-2-ene-1,4-diol | Hydrazoic acid | cis-3,6-Diazidocyclohexene, cis-3,4-diazidocyclohexene | Formation of diazides via rearrangement | researchgate.net |
| Strain-Induced Rearrangement | Macrocyclic this compound units | Aromatization conditions | Rearranged aromatic products | Rearrangement driven by ring strain | auburn.edu |
| Palladium-Catalyzed Migration | cis-Cyclohex-2-ene-1,4-diol systems | Palladium catalyst | Not specified | 1,4-hydrogen migration | google.com |
Oxidation and Reduction Chemistry at Allylic and Homoallylic Positions
The oxidation of this compound and its derivatives can occur at both the allylic and homoallylic positions. uwo.cacymitquimica.com The oxidation of the allylic alcohol moiety in cyclohex-2-en-1-ol, a related structure, to cyclohex-2-en-1-one is catalyzed by cytochrome P450 enzymes. nih.gov This reaction is highly specific, with no epoxidation of the double bond or hydroxylation at the C(4) position observed. nih.gov The mechanism involves a rate-limiting C(1)-H bond breaking step. nih.gov
The allylic oxidation of cyclohexene can be achieved using various catalysts to produce cyclohex-2-en-1-ol and cyclohex-2-en-1-one. sci-hub.seresearchgate.net For instance, nanostructured CeO2–Sm2O3/SiO2 catalysts have shown high efficiency and selectivity for allylic oxidation products. researchgate.net Similarly, metal-free graphitic oxide catalysts can promote the low-temperature allylic oxidation of cyclohexene. sci-hub.se
The oxidation of protected cyclohex-2-enol substrates by P450cam mutants can lead to hydroxylation at the allylic C-4 position, yielding trans-cyclohex-2-ene-1,4-diol (B2629233) derivatives after deprotection. rsc.org This biocatalytic approach provides a method for generating substituted diols. rsc.org
A method for the formal homoallylic C-H oxidation of 1-alkenes to 1,4-diols has been developed. nih.gov This involves the use of a chelating auxiliary group and iridium-catalyzed C-H silylation, followed by oxidation of the resulting carbon-silicon bonds. nih.gov
The reduction of cyclohexenone derivatives can produce this compound. For example, the reduction of a cyclohexenone derivative with diisobutylaluminum hydride yields the corresponding cyclohexene diol. google.com
Table 4: Oxidation and Reduction Reactions
| Reaction Type | Substrate | Reagent/Catalyst | Position(s) Modified | Product(s) | Reference |
| Allylic Oxidation | Cyclohex-2-en-1-ol | Cytochrome P450 | C(1) (allylic) | Cyclohex-2-en-1-one | nih.gov |
| Allylic Oxidation | Cyclohexene | CeO2–Sm2O3/SiO2 | Allylic | 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | researchgate.net |
| Allylic Oxidation | Protected cyclohex-2-enol | P450cam F87A/Y96F mutant | C(4) (allylic) | trans-Cyclohex-2-ene-1,4-diol derivative | rsc.org |
| Homoallylic C-H Oxidation | 1-Alkenes | Iridium catalyst, then oxidation | Homoallylic | 1,4-diols | nih.gov |
| Reduction | Cyclohexenone derivative | Diisobutylaluminum hydride | Carbonyl | This compound | google.com |
Stereochemical Aspects and Chiral Pool Applications of Cyclohex 2 Ene 1,4 Diol
Conformational Analysis of Cyclohex-2-ene-1,4-diol Isomers
The conformational preferences of this compound isomers are dictated by a delicate balance of steric and electronic effects. The half-chair conformation is a common feature of cyclohexene (B86901) rings. In the case of the cis and trans isomers of this compound, the orientation of the hydroxyl groups significantly influences the stability of the various conformers.
For cis-cyclohex-2-ene-1,4-diol, two primary chair-like conformations can be envisioned: one with both hydroxyl groups in pseudo-axial positions and another with both in pseudo-equatorial positions. The diequatorial conformer is generally favored to minimize steric hindrance. However, in non-polar solvents, the diaxial conformation can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups. rsc.org The equilibrium between these conformers is solvent-dependent; polar, hydrogen-bond-accepting solvents tend to favor the diequatorial conformation where the hydroxyl groups can interact with the solvent molecules. rsc.org
In trans-cyclohex-2-ene-1,4-diol (B2629233), the two hydroxyl groups are on opposite faces of the ring. This arrangement leads to conformers where one hydroxyl group is pseudo-axial and the other is pseudo-equatorial. Ring flipping results in an interchange of these positions. The relative stability of these conformers is influenced by the steric bulk of the substituents and potential 1,3-diaxial interactions. libretexts.org
Table 1: Conformational Preferences of this compound Isomers
| Isomer | Predominant Conformation (Non-polar Solvents) | Predominant Conformation (Polar Solvents) | Key Stabilizing/Destabilizing Factors |
| cis-Cyclohex-2-ene-1,4-diol | Diaxial (stabilized by intramolecular H-bond) | Diequatorial (favored to reduce steric strain) | Intramolecular hydrogen bonding, steric hindrance, solvent interactions. rsc.org |
| trans-Cyclohex-2-ene-1,4-diol | Pseudo-axial/Pseudo-equatorial | Pseudo-axial/Pseudo-equatorial | Steric bulk of substituents, 1,3-diaxial interactions. libretexts.org |
Diastereomeric and Enantiomeric Relationships
This compound can exist as multiple stereoisomers due to the presence of two stereocenters at carbons 1 and 4. The terms enantiomers and diastereomers are used to describe the relationships between these stereoisomers. oregonstate.edu
Enantiomers are non-superimposable mirror images of each other. For this compound, the (1R,4R) and (1S,4S) isomers are an enantiomeric pair. Similarly, the (1R,4S) and (1S,4R) isomers constitute another pair of enantiomers. Enantiomers have identical physical properties (except for the direction of rotation of plane-polarized light) and chemical properties in an achiral environment. masterorganicchemistry.com
Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu For example, the (1R,4R)-isomer and the (1R,4S)-isomer of this compound are diastereomers. Diastereomers have different physical and chemical properties. The cis and trans isomers of this compound are also diastereomers of each other. uou.ac.in
The absolute configuration of each stereocenter is designated as either (R) or (S). If two molecules have opposite configurations at all corresponding stereocenters, they are enantiomers. If they have the same configuration at one or more stereocenters but differ at others, they are diastereomers. masterorganicchemistry.comscribd.com
Control of Stereoselectivity in Synthetic Transformations
The ability to control the stereochemical outcome of reactions involving this compound and its derivatives is crucial for their application in asymmetric synthesis. This control can be achieved through either substrate-controlled or reagent-controlled stereoselection.
Substrate-Controlled Stereoselection
In substrate-controlled reactions, the inherent stereochemistry of the this compound derivative directs the stereochemical course of the reaction. The existing stereocenters and the conformational biases of the ring influence the facial selectivity of approaching reagents.
For instance, the dihydroxylation of a protected cis-cyclohex-2-ene-1,4-diol derivative can proceed with high diastereoselectivity, where the incoming hydroxyl groups are directed by the existing stereochemistry of the substrate. psu.edu Similarly, epoxidation of the double bond can be influenced by the orientation of the hydroxyl groups, leading to the preferential formation of one diastereomeric epoxide. A stereoselective dihydroxylation of a meso-1,2-(dihydroxymethyl)cyclohex-4-ene, a related structure, afforded syn-1,2-diols in a substrate-controlled manner. nih.gov
Reagent-Controlled Stereoselection
Reagent-controlled stereoselection involves the use of a chiral reagent or catalyst to induce stereoselectivity in a reaction, often overriding the directing effects of the substrate. acs.org This approach is particularly valuable for creating specific stereoisomers that may not be favored under substrate control.
A prominent example is the Sharpless asymmetric epoxidation, which can be used to epoxidize the double bond of this compound derivatives with high enantioselectivity. google.com The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) determines which face of the alkene is epoxidized, allowing access to either enantiomer of the resulting epoxide. Another example is the use of chiral catalysts in the desymmetrization of meso-diols, which are structurally related to this compound, to produce enantioenriched products. rsc.org The enantioselective preparation of isomers of 4-hydroxy-2-cyclohexanone derivatives has been achieved through asymmetric transfer hydrogenation reactions using bifunctional ruthenium catalysts. mdpi.com
Role as a Chiral Building Block in Complex Molecule Synthesis
Enantiomerically pure this compound and its derivatives are highly valuable chiral building blocks, or "chiral pool" starting materials, for the synthesis of a wide array of complex and biologically active molecules. mdpi.comacs.org Their rigid framework and multiple functional groups provide a versatile scaffold for the construction of intricate molecular architectures.
These building blocks have been instrumental in the synthesis of natural products and pharmaceuticals. mdpi.com For example, derivatives of this compound have been utilized in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu). google.commdpi.comrsc.orgacs.org The synthesis of various natural products, such as those containing a highly oxygenated cyclohexane (B81311) ring, has also been achieved using strategies that employ this compound derivatives. ias.ac.in
Enantiodivergent Synthetic Strategies
Enantiodivergent synthesis refers to a strategy where both enantiomers of a target molecule can be synthesized from a single chiral starting material by simply changing the reaction conditions or the sequence of synthetic steps. nih.gov this compound derivatives are excellent platforms for developing such strategies.
For example, starting from an enantiopure derivative of this compound, it is possible to synthesize both enantiomers of 4-aminocyclohex-2-enols, which are analogues of the drug ambroxol. rsc.org This is achieved by controlling the stereochemistry of the nucleophilic substitution reaction. By carefully choosing the leaving group and protecting groups, all four stereoisomers of 4-aminocyclohex-2-enol can be synthesized in good yield and high enantiomeric excess. researchgate.net An enantiodivergent synthesis of cyclohexenyl nucleosides has also been accomplished starting from an enantiopure monoketal of cyclohex-2-en-1,4-dione, where stereodiversity was achieved at the base coupling step. nih.gov
Precursors for Natural Product Synthesis
The stereochemically defined framework of this compound and its derivatives renders them valuable chiral building blocks in the asymmetric synthesis of a variety of complex natural products. The inherent chirality and the versatile functional groups—two hydroxyl groups and a carbon-carbon double bond—allow for the strategic and stereocontrolled introduction of further functionalities and the construction of intricate molecular architectures. Research has demonstrated the application of both cis- and trans-isomers of this compound, as well as their protected forms, as key starting materials or intermediates in the synthesis of bioactive compounds, including sesquiterpenes, polyketide-derived metabolites, and carbasugars.
Synthesis of Eudesmanolide Precursors
Eudesmanolides, a large class of sesquiterpene lactones characterized by a decalin skeleton, have been a target for synthetic chemists due to their diverse biological activities. The highly functionalized cyclohexene core of this compound provides a strategic starting point for the construction of the eudesmane (B1671778) framework. uwo.cachemrxiv.org
One approach involves the use of highly functionalized cyclohex-2-ene-1,4-diols generated from the Diels-Alder reaction of siloles followed by a Tamao-Fleming oxidation. uwo.ca This methodology provides a rapid access to a cyclohexene core with a substitution pattern that is amenable to further elaboration into eudesmanolide natural products. uwo.ca The stereochemistry of the diol can be controlled, providing a handle for the asymmetric synthesis of the target molecules. While a complete total synthesis of a specific eudesmanolide starting directly from this compound is not extensively detailed in the provided context, the potential for these synthons is clearly established. For instance, a novel approach to the stereocontrolled synthesis of eudesmanolides, such as (±)-gallicadiol and (±)-isogallicadiol, has been developed using a functionalized oxabicyclic template, which conceptually aligns with the use of a constrained cyclic precursor like a cyclohexene diol derivative. researchgate.net
Synthesis of Epoxy-Cyclohexane Natural Products
A significant number of natural products feature a 2,3-epoxy-syn-1,4-cyclohexane diol structural motif. ias.ac.in This core is present in compounds with interesting biological activities, such as eutypoxide A, eutypoxide B, asperpentyn, and integrasone. ias.ac.in Asymmetric routes to these highly functionalized cyclohexane derivatives have been developed, often starting from chiral pool materials that can be converted to cyclohexene diol derivatives.
For example, an enantioselective total synthesis of (+)-eutypoxide B has been accomplished starting from D-(-)-quinic acid, a natural product that can be considered a precursor to chiral cyclohexene derivatives. unl.pt The synthesis relies on stereoselective 1,4-additions to enone systems derived from quinic acid. unl.pt Another approach involves the development of an asymmetric route to 2,3-epoxy-syn-1,4-cyclohexane diol derivatives through the ring-closing metathesis (RCM) of a 1,7-dienol derived from D-mannitol, which is then followed by stereoselective epoxidation. ias.ac.in
A formal synthesis of (-)-asperpentyn has been achieved from (+)-harveynone, which in turn was synthesized enantioselectively. researchgate.net The synthesis of related epoxycyclohexene natural products like (+)-epiepoformin and (-)-theobroxide also highlights the utility of chiral cyclohexane building blocks. researchgate.net While not always starting directly from commercially available this compound, these syntheses underscore the importance of the cyclohexene diol framework as a key structural element for accessing this class of natural products.
Synthesis of Gabosines and Related Carbasugars
Carbasugars are carbohydrate analogues where the ring oxygen is replaced by a methylene (B1212753) group. Many of these compounds, including the gabosines, exhibit significant biological activities. Chiral this compound derivatives are ideal precursors for the enantioselective synthesis of these polyhydroxylated cyclohexane structures.
An efficient and enantioselective synthesis of both (R)- and (S)-trans-cyclohex-2-ene-1,4-diol has been developed, providing access to either enantiomer of key building blocks for natural product synthesis. researchgate.netnih.gov These synthons have been utilized in the synthesis of (-)-gabosines D and E. researchgate.net The synthetic strategy involves a divergent approach from a versatile polyfunctionalized cyclohexane intermediate, which is prepared from readily available starting materials. researchgate.netnih.gov Key steps include stereoselective hydroxymethylation and reagent-controlled epoxidation. researchgate.net This same strategy also allowed for the synthesis of the anhydrogabosines (–)-epiepoxydon and (+)-phyllostine. researchgate.net
The following table summarizes the key transformations and intermediates in the synthesis of gabosine precursors from a functionalized cyclohexane derivative.
| Starting Material/Intermediate | Key Transformation | Product | Natural Product Target |
|---|---|---|---|
| Polyfunctionalized Cyclohexane | Enzymatic Resolution | Enantiopure Polyfunctionalized Cyclohexane | (-)-Gabosines D and E, (–)-Epiepoxydon, (+)-Phyllostine |
| Enantiopure Polyfunctionalized Cyclohexane | Stereoselective Hydroxymethylation | Hydroxymethylated Cyclohexanone | |
| Hydroxymethylated Cyclohexanone | Reagent-Controlled Epoxidation | Epoxy-Cyclohexanone Precursor |
State of the Art Spectroscopic and Structural Elucidation Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of cyclohex-2-ene-1,4-diol, enabling the precise determination of its stereochemistry. Both one-dimensional and multi-dimensional NMR experiments are crucial for assigning the relative and, in some cases, absolute configuration of the stereogenic centers.
Multi-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. In this compound, COSY spectra would map the correlations between the olefinic protons and the protons on the adjacent carbons (C1 and C4), as well as the couplings between the carbinol protons (on C1 and C4) and the neighboring methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is fundamental for assigning the carbon signals based on the previously identified proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. For instance, the olefinic protons would show correlations to the carbinol carbons (C1 and C4), and the hydroxyl protons could show long-range correlations to various carbons in the ring, providing key structural information.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. This is particularly powerful for determining stereochemistry. For example, in trans-cyclohex-2-ene-1,4-diol (B2629233), NOE interactions would be expected between axial protons, which can help to confirm the relative configuration of the hydroxyl groups. The analysis of these interactions, often in conjunction with computational modeling, provides a detailed picture of the molecule's predominant conformation in solution. researchgate.net
The complexity of NMR spectra for cyclic systems like cyclohexene (B86901) can be influenced by factors such as second-order coupling and long-range coupling due to the rigid ring structure, which can make simple n+1 rule interpretation challenging. reddit.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Cyclohexene Derivatives Note: Exact chemical shifts for this compound can vary based on solvent, concentration, and specific isomer.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Olefinic C-H | ~5.5 - 6.0 | ~125 - 135 |
| Carbinol C-H | ~3.5 - 4.5 | ~65 - 75 |
| Methylene C-H₂ | ~1.5 - 2.5 | ~20 - 40 |
| Hydroxyl O-H | Variable (typically 1-5) | - |
This table is a generalized representation based on typical values for cyclohexene and alcohol functionalities. pressbooks.pub
While less common for a molecule of this size, solid-state NMR (ssNMR) can provide valuable information, particularly when suitable crystals are available. Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common ssNMR technique. For chiral alcohols and diols, ssNMR can sometimes reveal the presence of multiple, distinct conformers co-existing in the solid state, which would not be averaged out as they are in solution. nih.govfrontiersin.org This can manifest as multiple sets of signals in the ¹³C CP-MAS spectrum. frontiersin.org The chemical shifts observed in the solid state can be influenced by intermolecular interactions, such as hydrogen bonding, and the crystalline packing environment. rsc.org
Multi-Dimensional NMR Experiments
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis. ebi.ac.uk
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₆H₁₀O₂), the expected exact mass of the molecular ion [M]⁺ is approximately 114.0681 Da. nih.gov The precision of HRMS can easily distinguish this from other compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) is also a common technique for analyzing compounds like this compound. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion may be observed, but significant fragmentation is also common. A characteristic fragmentation pathway for alcohols is the loss of a water molecule ([M-H₂O]⁺·), which would be a prominent peak for this compound. core.ac.uk Further fragmentation of the cyclohexene ring would lead to other smaller ions. The NIST mass spectrometry database lists a main library entry for trans-cyclohex-2-ene-1,4-diol, with prominent peaks (m/z) at 70, 55, and 57. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | matrix-fine-chemicals.com |
| Molecular Weight (Nominal) | 114 g/mol | matrix-fine-chemicals.com |
| Exact Mass (Calculated) | 114.068079557 Da | nih.gov |
| Common GC-MS Fragments (m/z) | 70, 55, 57 | nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups due to hydrogen bonding. pressbooks.pub A peak corresponding to the C=C double bond stretch is expected around 1640-1680 cm⁻¹. The C-O stretching vibration of the secondary alcohol groups typically appears as a strong band in the 1000-1100 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=C stretch usually gives a strong signal, making it easy to confirm the presence of the alkene functionality. The C-H stretching vibrations of the alkene and alkane parts of the molecule appear just below and above 3000 cm⁻¹. americanpharmaceuticalreview.com
The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule's functional groups. nih.govresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (strong, broad) | Weak |
| Alkene (C=C) | C=C Stretch | 1640-1680 (medium) | Strong |
| Alcohol (C-O) | C-O Stretch | 1000-1100 (strong) | Medium |
| Alkane C-H | C-H Stretch | 2850-2960 | Strong |
| Alkene C-H | C-H Stretch | 3010-3095 | Medium |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination
For chiral molecules like the enantiomers of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration. thieme-connect.de These methods measure the differential interaction of the molecule with left and right circularly polarized light. acs.org
The electronic transitions of the chromophores within the molecule (in this case, the C=C double bond) give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment. mdpi.com
In practice, the experimental CD spectrum is often compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.govfrontiersin.org By calculating the expected CD spectra for both possible enantiomers (e.g., (1R,4R) and (1S,4S) for the trans isomer), a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration. researchgate.net The conformation of the cyclohexene ring, which can exist in forms like a half-chair, significantly influences the CD spectrum, making computational analysis a critical part of the assignment process. nih.gov For diols that are weak chromophores, derivatization with a chromophoric probe can be used to induce a strong CD signal, from which the absolute configuration of the original diol can be inferred. nih.gov
X-ray Crystallography for Solid-State Structural Analysis and Disorder Phenomena
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the cyclohexene ring, which is crucial for understanding the structure-property relationships of this compound and its derivatives.
The cyclohexene ring in these compounds typically adopts a half-chair conformation. indexacademicdocs.orgdergipark.org.tr In the solid state, the molecular packing is often governed by intermolecular hydrogen bonds, primarily O-H···O interactions, which can lead to the formation of distinct supramolecular architectures like hollow columns. indexacademicdocs.orgdergipark.org.tr
A significant aspect observed in the crystal structures of cyclohexene diol derivatives is the phenomenon of disorder. This can manifest in several ways. For instance, in the crystal structure of a derivative of 2-methyl-5-(propan-2-yl)this compound, the hydrogen atom of one of the hydroxyl groups was found to be disordered over two sites with refined occupancy factors of 0.52 and 0.48. indexacademicdocs.orgdergipark.org.tr In another case, involving trans-Cyclohex-2-ene-1,4-diyl bis(4-nitrophenyl) dicarbonate, the central cyclohexene ring itself was disordered. iucr.org This disorder arose from the molecule lying on a crystallographic inversion center, which imposes a disorder on the ring, and an additional non-symmetry-related disorder over two sites, resulting in four disorder components for the ring atoms. iucr.org Such disorder phenomena are critical to recognize for an accurate interpretation of the crystal structure and understanding the molecule's conformational flexibility.
The study of derivatives like Di-tert-butyl cyclohex-2-ene-1,4-diyl dicarbonate, a precursor to trans-cyclohex-2-ene-1,4-diol, has also provided valuable structural insights. researchgate.net In this case, the central cyclohexene ring was found to be completely ordered, unlike some of its counterparts. researchgate.net
The molecular conformation of cyclohexane (B81311) diols is influenced by whether the substituents are in equatorial or axial positions and the extensive network of intermolecular hydrogen bonds formed by the hydroxyl groups in the condensed phase. researchgate.net While equatorial conformations are generally more stable, axial conformations can also be significant. researchgate.net
Table 1: Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Compound | (3R, 4R, 6S)-3,6-Dihydroxy-1-menthene |
| Molecular Formula | C₁₀H₁₈O₂ |
| Crystal System | Not Specified |
| Space Group | Not Specified |
| Conformation | Half-chair |
| Key Feature | Disorder of a hydroxyl hydrogen atom |
Data sourced from ÇELİK et al., 2016. indexacademicdocs.orgdergipark.org.tr
Table 2: Crystallographic Data for trans-Cyclohex-2-ene-1,4-diyl bis(4-nitrophenyl) dicarbonate
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆N₂O₁₀ |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| Key Feature | Disorder of the central cyclohexene ring |
Data sourced from Ali et al. iucr.org
Chromatographic Methods for Separation and Purity Assessment (e.g., Chiral HPLC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its isomers. Given the presence of stereocenters, chiral chromatography, particularly high-performance liquid chromatography (HPLC), is of paramount importance.
Chiral HPLC is a powerful tool for separating the enantiomers of chiral compounds. The enantiomeric ratio of derivatives of this compound has been successfully determined using chiral stationary phases. For instance, the enantiomeric ratio of (1R,4S)-2-(2-(benzyloxy)ethyl)this compound was determined by HPLC using a Chiraldex OD-R column with a mobile phase of 3% iPrOH/hexanes. nih.gov The separation of cis and trans isomers of similar compounds like 2-butene-1,4-diol (B106632) has also been achieved on chiral columns such as (S,S)-Whelk-O 1 and ChiraSpher. nih.gov
The choice of mobile phase and its modifiers is critical for achieving optimal separation. For the isomers of 2-butene-1,4-diol, a resolution of 2.61 was obtained on an (S,S)-Whelk-O 1 column with a mobile phase of hexane-ethanol (97:3, v/v). nih.gov In some cases, a combination of solvents and additives is necessary. For example, the resolution of lafutidine (B194869) isomers was achieved on a ChiraSpher column with a mobile phase of hexane-ethanol-THF-diethylamine (92:3:5:0.1, v/v/v/v). nih.gov
Besides HPLC, other chromatographic methods like gas chromatography (GC) and column chromatography are also employed. GC can be used for purity analysis, often coupled with mass spectrometry (GC-MS) for structural confirmation. Column chromatography is a standard method for the purification of reaction mixtures. stackexchange.comgoogle.comresearchgate.net For instance, after synthesis, the monoacetate of a cyclohexene diol was purified by column chromatography over silica (B1680970) gel. google.com In some challenging separations, where compounds have high viscosity and water solubility, techniques like centrifugal counter-current chromatography have been used as an alternative to silica gel chromatography. researchgate.net
Table 3: Chiral HPLC Conditions for this compound Derivatives
| Compound | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| (1R,4S)-2-(2-(benzyloxy)ethyl)this compound | Chiraldex OD-R | 3% iPrOH/hexanes | 220 nm | nih.gov |
| Optically active cyclohexene diol derivative | CHIRAL CEL OB | i-PrOH/hexane = 1/9 | Not Specified | google.com |
Computational and Theoretical Chemistry Studies on Cyclohex 2 Ene 1,4 Diol
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum mechanics provides high accuracy, molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient way to study the conformational landscape and dynamic behavior of larger systems or over longer timescales. sinica.edu.tw
Conformational Search : The flexible six-membered ring of cyclohex-2-ene-1,4-diol can adopt several conformations, primarily variations of a half-chair. The two hydroxyl groups can be in different spatial arrangements (e.g., diaxial, diequatorial, or axial-equatorial). Molecular mechanics force fields (like MM3) can be used to perform systematic conformational searches to identify the most stable, low-energy conformers. ucl.ac.uk Studies on related cyclohexane (B81311) diol derivatives have shown that the conformational equilibria favor diequatorial conformers. researchgate.net
Potential Energy Surface : By systematically varying key dihedral angles, MM methods can generate a potential energy surface that maps out the energy minima corresponding to stable conformers and the energy barriers between them. acs.org
Molecular Dynamics (MD) Simulations : MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. researchgate.net For this compound, MD simulations can reveal:
The dynamic equilibrium between different conformers in solution. mdpi.com
The nature and lifetime of intramolecular and intermolecular hydrogen bonds. mdpi.com
The solvation structure around the molecule, providing insight into its interactions with a solvent. A study of ethane-1,2-diol combined experimental X-ray diffraction with MD simulations to show that molecules in the liquid phase are predominantly in a gauche conformation, stabilized by intramolecular hydrogen bonds. mdpi.com
A study on trans-1,4-cyclohexanedimethanol found that the most stable conformers in the gas phase were also present in the crystalline solid, indicating that significant conformational changes are not required for packing into a crystal lattice. researchgate.net
| Simulation Type | Key Information Obtained | Example Application |
| Molecular Mechanics (MM) | Relative steric energies of conformers, equilibrium geometries. | Conformational analysis of n-butane acs.org |
| Systematic Search | Identification of all low-energy conformers. | Conformational analysis of ethane-1,2-diol acs.org |
| Molecular Dynamics (MD) | Time-evolution of molecular structure, conformational dynamics. | Simulation of cyclohexa-1,4-diene crystal researchgate.net |
| MD in Solution | Solvation effects, intermolecular hydrogen bonding network. | Study of glycol derivatives in the liquid phase mdpi.com |
Mechanistic Insights from Computational Modeling of Reactions
Computational modeling is indispensable for elucidating complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed.
For reactions involving this compound, computational modeling can:
Validate Proposed Mechanisms : In the base-catalyzed cyclization of 1,4-diols with dimethyl carbonate, DFT calculations were used to investigate four competing pathways. The results confirmed that the formation of five-membered cyclic ethers was the most favorable pathway both kinetically and thermodynamically, supporting the experimental observations. unive.it
Identify Key Intermediates : Computational studies can identify and characterize the structure of short-lived intermediates that are difficult to detect experimentally. For instance, in the photochemical reactions of related 2-alkoxy-cycloalkenones, a 1,4-diradical was identified as a key intermediate. acs.org
Explain Stereoselectivity : The stereochemical outcome of a reaction can be explained by comparing the activation barriers of different stereoisomeric transition states. In the vanadium-catalyzed DODH of diols, computational studies highlighted the stereospecific requirements of the reaction, explaining why cis-diols are often more reactive than their trans counterparts in certain catalytic systems. chemrxiv.org The study proposed a detailed mechanism involving condensation of the diol onto the catalyst, reduction of the metal-diolate species, and subsequent olefin extrusion. chemrxiv.org
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental spectra.
NMR Spectroscopy : Quantum mechanical calculations, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. rsc.org The process often involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors. These predictions can help assign experimental spectra, distinguish between different isomers or conformers, and validate proposed structures. rsc.orgliverpool.ac.uk For flexible molecules, predicted shifts for multiple conformers can be averaged based on their Boltzmann populations to yield a final predicted spectrum. rsc.org
Vibrational Spectroscopy (IR and FTIR) : The same QM calculations used for geometry optimization also yield harmonic vibrational frequencies. acs.org These frequencies correspond to the vibrational modes of the molecule and can be used to simulate an IR or Raman spectrum. Comparing the computed spectrum with an experimental one (such as the FTIR spectrum available on PubChem nih.gov) can aid in peak assignment and confirm the presence of specific functional groups. Scaling factors are often applied to the calculated frequencies to better match experimental values. acs.org
Electronic Spectroscopy (UV-Vis) : Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excitations. ebi.ac.uk This allows for the prediction of the λ_max_ values in a UV-Vis spectrum, corresponding to transitions between molecular orbitals (e.g., n → π* or π → π* transitions).
| Spectroscopic Technique | Predicted Parameter | Computational Method |
| NMR | Chemical Shifts (δ), Coupling Constants (J) | GIAO-DFT |
| IR/Raman | Vibrational Frequencies (cm⁻¹), Intensities | DFT, MP2 |
| UV-Vis | Excitation Energies (λ_max), Oscillator Strengths | TD-DFT |
Strategic Applications of Cyclohex 2 Ene 1,4 Diol As a Versatile Synthetic Intermediate
Utility in the Synthesis of Functionalized Organic Compounds
Cyclohex-2-ene-1,4-diol serves as a pivotal precursor for a variety of highly functionalized organic molecules. Its inherent structural features allow for rapid access to a diverse range of compounds. uwo.ca Through reactions like Diels-Alder chemistry followed by oxidative cleavage, highly substituted cyclohexene (B86901) cores can be revealed, paving the way for complex syntheses. uwo.ca
A significant application is its role as a key building block in the size-selective synthesis of [n]cycloparaphenylenes ([n]CPPs), which are nanohoop structures representing the smallest cross-section of armchair carbon nanotubes. auburn.edu This highlights its importance in the bottom-up construction of novel carbon-rich materials. auburn.edu
Furthermore, protocols have been developed for the multigram preparation of enantiomerically pure forms of related polyfunctionalized cyclohexanes starting from accessible materials. acs.orgresearchgate.net For instance, (R)- and (S)-trans-cyclohex-2-ene-1,4-diol can be synthesized from a resolved polyfunctionalized cyclohexane (B81311) intermediate, demonstrating its accessibility as a chiral building block. acs.org These enantioselective syntheses provide access to valuable chiral synthons for various applications. acs.orgresearchgate.net The diol's structure is also foundational for creating other functionalized cyclohexenone derivatives and 2,3-epoxy-syn-1,4-cyclohexane diol derivatives, which are present in some polyketide natural products. ias.ac.inresearchgate.net
Role as a Monomer and Precursor in Polymer Chemistry
The diol functionality of this compound makes it an excellent candidate for polymerization reactions, where it can be incorporated into the main chain of various polymers, imparting unique properties.
Synthesis of Polycarbonates and Other Polymeric Materials
This compound is utilized as a monomer in the synthesis of polycarbonates. tandfonline.comiucr.org These polymers can be designed to be thermally and acid-labile, finding use in a variety of specialized applications. iucr.orgresearchgate.net The synthesis often involves reacting the diol with activated carbonate precursors, such as bis(imidazolecarboxylates) or bis(4-nitrophenylcarbonates), under phase-transfer conditions to yield polycarbonates with varying molar masses and properties. tandfonline.com
By varying the diol components in copolymerizations, materials that are fully amorphous or crystalline can be obtained. tandfonline.com For example, the reaction of the bis(imidazolecarboxylate) of 2,5-dimethyl-2,5-hexanediol (B89615) with this compound results in a fully aliphatic, amorphous polymer with a low glass transition temperature (Tg) of 57°C. tandfonline.com In contrast, other combinations can produce crystalline polymers with higher melting transitions. tandfonline.com The properties of these polycarbonates, such as their thermal decomposition temperature, are highly dependent on their specific chemical structure. tandfonline.com
It is important to distinguish this compound from its hydrogenated analogue, 1,4-cyclohexanedimethanol (B133615) (CHDM), which is a widely used comonomer in the production of commercial polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comatamanchemicals.comwikipedia.org While both are cyclic diols, the presence of the double bond in this compound offers a site for further chemical modification, leading to polymers with different characteristics and potential applications.
| Polymer Type | Comonomers | Resulting Polymer Characteristics | Reference(s) |
| Polycarbonate | 2,5-dimethyl-2,5-hexanediol, this compound | Fully aliphatic, amorphous, Tg = 57°C | tandfonline.com |
| Copolycarbonate | 1,4-bis-(hydroxyethyl)benzene, this compound | Crystalline, Tm = 158°C | tandfonline.com |
| Copolycarbonate | Hydroquinone, this compound | Highly crystalline, Tm = 175-188°C | tandfonline.com |
Table 1: Examples of Polycarbonates Synthesized from this compound and Their Properties.
Precursors for Epoxy Resins and Coatings
The unsaturation in this compound allows for its conversion into valuable epoxy derivatives. An asymmetric route has been developed for the synthesis of highly functionalized 2,3-epoxy-syn-1,4-cyclohexane diol derivatives. ias.ac.in This process often involves a key ring-closing metathesis (RCM) step followed by stereoselective epoxidation. ias.ac.in These epoxy-cyclohexane structures are significant as they form the core of numerous natural products with interesting biological activities. ias.ac.in The ability to create these densely functionalized epoxy diols stereoselectively makes this compound a valuable precursor for advanced materials, potentially including specialized epoxy resins and coatings.
Building Block for Ligands in Asymmetric Catalysis
The chiral variants of this compound and its derivatives are valuable building blocks for the synthesis of ligands used in asymmetric catalysis. The rigid and well-defined stereochemistry of the cyclohexane ring allows for the creation of an effective chiral environment around a metal center, facilitating enantioselective transformations.
For instance, enantiomerically pure trans-cyclohex-2-ene-1,4-diol (B2629233) is a precursor for chiral ligands. acs.org These diols can be transformed into other chiral molecules, such as trans-diamines, which are then used to construct more complex ligands like the salen type. metu.edu.tr These ligands have been tested in asymmetric reactions, including the addition of diethylzinc (B1219324) to benzaldehyde. metu.edu.tr
Furthermore, the enantioselective 1,4-diboration of cyclic dienes, catalyzed by platinum complexes with TADDOL-derived phosphonite ligands, yields chiral substituted cyclohex-2-ene-1,4-diols with high enantioselectivity. nih.gov These resulting diols are themselves useful chiral synthons. The desymmetrization of meso-diols like cis-cyclohex-4-ene-1,2-diol via enantioselective reactions is another powerful strategy to generate chiral building blocks, which can serve as ligands or precursors to them. ua.es
Intermediates in Advanced Pharmaceutical Synthesis (excluding drug activity/trials)
Optically active cyclohexene diol derivatives are valuable intermediates in the synthesis of physiologically active compounds. google.comgoogle.com Their utility is demonstrated in the synthesis of complex natural products and their analogues. For example, an optically active derivative of this compound serves as a key intermediate in the synthesis of compactin, a compound known for its role as an HMG-CoA reductase synthesis inhibitor. google.com
The efficient preparation of optically pure cyclohexene diols and their corresponding ketone derivatives is crucial for their use as chiral elements in pharmaceutical synthesis. google.comgoogle.com Methodologies have been developed to obtain these compounds efficiently, for example, through lipase-catalyzed selective transesterification of a meso-diol precursor. google.com Trans-diols, in general, are recognized as important building blocks for the synthesis of pharmaceuticals. mdpi.com The structural framework of cyclohexene diol is also found in intermediates for various other biologically relevant molecules, such as sesquiterpenes. google.com
Applications in Agrochemical and Fine Chemical Production
Cyclohexene diol derivatives are also employed as intermediates in the production of agrochemicals and other fine chemicals. google.com The related compound, trans-1,4-cyclohexanediol, is noted for its use as a chemical intermediate in the manufacturing of agrochemicals and specialty chemicals. guidechem.com
Chiral diols are particularly important in this sector. For example, in the production of the herbicide cinmethylin, a substituted cyclohexene-1,2-diol is synthesized as a key stereoisomeric precursor through asymmetric dihydroxylation. nih.gov This underscores the value of chiral cyclohexene diol frameworks in constructing stereochemically complex active ingredients for agriculture. The general accessibility of cyclohexene diols makes them attractive starting materials for the synthesis of a range of fine chemicals. matrix-fine-chemicals.com
Future Directions and Emerging Research Avenues in Cyclohex 2 Ene 1,4 Diol Chemistry
Development of Sustainable and Green Synthetic Methodologies
A primary focus of future research is the development of environmentally benign synthetic routes to cyclohex-2-ene-1,4-diol and its derivatives, aligning with the principles of green chemistry. This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.
Key strategies in this area include:
Green Oxidants and Solvents: Researchers are exploring the use of clean oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) as replacements for traditional, more hazardous reagents. cardiff.ac.uk For instance, the synthesis of 1,2-cyclohexanediol (B165007) has been achieved through the hydrolysis of cyclohexene (B86901) oxide using only water as a catalyst, offering a 100% yield of the trans-diol under optimized conditions. researchgate.net Similarly, the direct dihydroxylation of cyclohexadiene using aqueous hydrogen peroxide catalyzed by p-toluenesulfonic acid represents a metal-free approach in water. mdpi.com
Catalyst Innovation: The development of reusable and non-toxic catalysts is crucial. Studies have shown the potential of heteropolyphosphatotungstate catalysts for the direct oxidation of cyclohexene to 1,2-cyclohexanediol using H₂O₂ under solvent-free conditions. researchgate.net Another approach involves using gold supported on graphite (B72142) or graphene for the aerobic epoxidation of cyclohexene, which can then be hydrolyzed to the diol. cardiff.ac.uk While a 100% selectivity to cyclohexanediol was achieved with certain catalysts, the conversion rates suggest room for improvement. cardiff.ac.uk
Renewable Feedstocks: A significant long-term goal is the synthesis of cyclohexanediols from renewable biomass instead of petroleum-based starting materials. A notable advancement is the catalytic transformation of lignin-derived compounds, specifically 2,6-dimethoxybenzoquinone (DMBQ), into 1,4-cyclohexanediol (B33098) using a RANEY® Ni catalyst. rsc.orgrsc.org This process demonstrates a high molar yield and represents a critical step towards integrating biomass valorization into the production of valuable chemical intermediates. rsc.org
Table 1: Comparison of Green Synthesis Methods for Cyclohexanediols
| Starting Material | Catalyst/Reagent | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Cyclohexene | Au / Cs₃PW₁₂O₄₀ / H₂O₂ | Solvent-free | 100% selectivity to diol achieved. cardiff.ac.uk | cardiff.ac.uk |
| Cyclohexene Oxide | Water (as catalyst) | Water | Eliminates need for other catalysts; 100% yield. researchgate.net | researchgate.net |
| 1,4-Cyclohexadiene | p-Toluenesulfonic acid / H₂O₂ | Water | Metal-free synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol. mdpi.com | mdpi.com |
| Lignin-derived DMBQ | RANEY® Ni | Not specified | Synthesis from renewable biomass feedstock. rsc.org | rsc.org |
Exploration of Novel Reactivity and Catalytic Transformations
Future investigations will continue to uncover novel reactions and catalytic systems that utilize this compound as a versatile synthon. Expanding its reaction repertoire will open doors to new molecular architectures.
Emerging areas of exploration include:
Palladium-Catalyzed Reactions: Palladium catalysts have proven effective in mediating various transformations. For example, palladium acetate (B1210297) has been used in the oxidation of cyclohexa-1,3-diene to produce this compound diacetate. rsc.org Furthermore, palladium-catalyzed asymmetric allylic substitution on derivatives of this compound is a key step in the synthesis of chiral aminocyclohexenols, which are analogs of bioactive compounds. rsc.org
Rearrangement and Ring-Opening Reactions: The unique structure of this compound and its derivatives makes them susceptible to interesting rearrangement reactions. Double Mitsunobu reactions on cis-cyclohex-2-ene-1,4-diol have been shown to lead to a mixture of diazidocyclohexene isomers through a sigmatropic rearrangement, a transformation that can be rationalized by theoretical calculations. researchgate.net
Deoxydehydration (DODH): The conversion of vicinal diols to olefins via deoxydehydration is a significant transformation for converting biomass-derived polyols into valuable chemicals. rsc.org Applying and adapting DODH catalysts, such as those based on rhenium, to this compound could provide a direct route to cyclohexadienes.
Diboration: The enantioselective 1,4-diboration of cyclic dienes catalyzed by platinum complexes provides a direct route to chiral 2-alkene-1,4-bis(boronates), which are immediate precursors to the corresponding 1,4-diols upon oxidation. nih.gov This methodology offers a powerful tool for creating stereodefined diols.
Expanding the Scope of Stereoselective Syntheses
Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis, particularly for producing enantiomerically pure compounds for pharmaceutical applications. Future research will undoubtedly focus on expanding the toolbox of stereoselective methods for synthesizing specific isomers of substituted cyclohex-2-ene-1,4-diols.
Key research avenues are:
Asymmetric Catalysis: The use of chiral catalysts to control stereochemistry is a cornerstone of modern synthesis. Asymmetric synthesis of cis-3,6-disubstituted cyclohexenes has been achieved through palladium-catalyzed alkylation of a cyclohexenediol (B14278918) derivative in the presence of a chiral ligand like (S)-BINAPO. researchgate.net Similarly, chiral boronic acid catalysts have been used for the enantioselective alkylative desymmetrization of meso-1,2-diols. rsc.org
Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative. Lipases, such as Candida antarctica lipase (B570770) B, have been used for the highly efficient resolution of polyfunctionalized cyclohexane (B81311) precursors, providing access to both enantiomers of key building blocks like 4-hydroxy-2-cyclohexenone and trans-cyclohex-2-ene-1,4-diol (B2629233). researchgate.net
Substrate- and Reagent-Controlled Synthesis: The inherent chirality of a starting material or the use of specific reagents can direct the stereochemical outcome of a reaction. For instance, stereoselective dihydroxylation and epoxidation of chiral cyclohexene derivatives have been developed to produce various aminocyclitols with excellent stereocontrol. nih.govgla.ac.uk Cytochrome P450cam mutants have also been engineered to selectively hydroxylate protected cyclohex-2-enol substrates at the allylic C-4 position, yielding trans-cyclohex-2-ene-1,4-diol derivatives. rsc.org
Table 2: Examples of Stereoselective Syntheses Involving Cyclohexenediol Scaffolds
| Method | Catalyst/Enzyme | Substrate Type | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Alkylation | Pd(OAc)₂ / (S)-BINAPO | Cyclohexenediol derivative | Synthesis of chiral (+)-γ-lycorane precursor. researchgate.net | researchgate.net |
| Enzymatic Resolution | Candida antarctica lipase B | Polyfunctionalized cyclohexane | Access to both (R)- and (S)-enantiomers of trans-cyclohex-2-ene-1,4-diol. researchgate.net | researchgate.net |
| Directed Dihydroxylation | Upjohn dihydroxylation | Chiral aminocyclohexene | Stereoselective synthesis of dihydroconduramines. nih.govgla.ac.uk | nih.govgla.ac.uk |
| Biocatalytic Hydroxylation | P450cam mutant (F87A/Y96F) | 1-Cyclohex-2-enyl benzoate (B1203000) | Formation of trans-cyclohex-2-ene-1,4-diol derivative. rsc.org | rsc.org |
| Enantioselective Diboration | Pt(0) / Chiral phosphonite ligand | Cyclic dienes | Access to chiral 2-alkene-1,4-diols with high enantioselectivity. nih.gov | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift towards more efficient and scalable chemical manufacturing is driving the adoption of continuous flow chemistry and automated synthesis. These technologies offer improved reaction control, enhanced safety, and the potential for high-throughput screening and library synthesis.
Future directions include:
Continuous Flow Synthesis: Applying flow chemistry to the synthesis of this compound could enable better control over reaction parameters (e.g., temperature, pressure, reaction time), potentially leading to higher yields and selectivities. While specific examples for this diol are still emerging, the use of flow reactors has been documented for downstream processing in related biocatalytic reactions. rsc.org
Automated Library Synthesis: Automated platforms are valuable for rapidly creating libraries of derivatives for biological screening. The synthesis of libraries of diols on solid supports or through solution-phase methods coupled with automated purification has been demonstrated. nih.govrsc.org Applying these techniques to this compound would allow for the systematic exploration of its chemical space and the discovery of new bioactive molecules.
Computational Design of New this compound Derivatives with Tuned Properties
In silico methods, including molecular docking, molecular dynamics, and quantum mechanics, are becoming indispensable tools in modern chemical research. They allow for the rational design of new molecules with specific, predetermined properties, saving significant time and resources compared to traditional trial-and-error approaches.
Future research will leverage computational chemistry to:
Design Bioactive Molecules: Computational tools can predict the interaction between a ligand and a biological target, such as an enzyme or receptor. nih.gov This approach has been used to design potent enzyme inhibitors based on related molecular scaffolds. mdpi.com By modeling derivatives of this compound, researchers can predict their potential bioactivity and prioritize the synthesis of the most promising candidates for applications in medicine. researchgate.netbiomedpharmajournal.org
Predict Physicochemical Properties: Computer simulations can forecast key properties of new derivatives, such as solubility, stability, and reactivity. This is crucial for designing new materials or drug candidates. For instance, computational studies have been used to redesign protein binding pockets to accommodate related diols like 1,3-cyclohexanediol, demonstrating the power of these methods to engineer specific molecular recognition events. nih.gov
Elucidate Reaction Mechanisms: Theoretical calculations can provide deep insight into reaction pathways, transition states, and the origins of selectivity. This understanding is vital for optimizing existing reactions and designing new, more efficient catalytic systems for the synthesis and transformation of this compound. researchgate.net
Q & A
Q. What are the common laboratory synthesis methods for Cyclohex-2-ene-1,4-diol?
this compound is synthesized via:
- Dicarbonate precursor route : Reacting trans-cyclohex-2-ene-1,4-diol with 4-nitrophenyl chloroformate in anhydrous dichloromethane and pyridine, followed by hydrolysis .
- Silole Diels-Alder strategy : Performing a Diels-Alder reaction with siloles and dienophiles, followed by Tamao-Fleming oxidation to introduce hydroxyl groups .
- Photocatalyzed pathways : Using nanocrystalline perovskites to generate singlet oxygen, enabling [4+2] cycloaddition with dienes like 1,3-cyclohexadiene .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods due to volatility and potential respiratory irritation .
- Storage : Keep away from oxidizing agents (e.g., HNO₃) and ignition sources (flash point: ~19°C) .
Advanced Research Questions
Q. How can stereochemical control (cis vs. trans) be achieved during this compound synthesis?
- Starting material selection : Use enantiopure diols (e.g., trans-cyclohex-2-ene-1,4-diol) to avoid racemization .
- Reaction conditions : Low temperatures (<0°C) and aprotic solvents (e.g., DCM) stabilize specific conformers. Catalysts like Grubbs’ metathesis reagents may influence stereoselectivity in derivative reactions .
Q. What role does this compound play in tuning polymer properties?
- Polycarbonate plasticization : The rigid cyclohexene ring disrupts crystallinity in polyformals, enhancing flexibility while maintaining thermal stability (see Table 4 in for analogous glycol effects) .
- Mechanical strength : As a chain extender in poly(urethane ureas), it optimizes hydrogen-bonding networks between hard segments (e.g., MDI) and soft domains .
Q. How do analytical techniques resolve structural ambiguities in this compound derivatives?
- NMR : ¹H/¹³C NMR distinguishes cis vs. trans isomers via coupling constants (e.g., J = 10–12 Hz for trans-diols) .
- X-ray crystallography : Resolves disorder in crystalline derivatives (e.g., bis(4-nitrophenyl) dicarbonate) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 112 for [M-H₂O]⁺) .
Q. Why do photocatalyzed reactions yield variable amounts of this compound?
- Catalyst efficiency : Perovskite catalysts (e.g., C2) outperform graphitic carbon nitride (g-C₃N₄) due to enhanced singlet oxygen generation (65% yield vs. 27% with C3) .
- Side reactions : Competing pathways (e.g., reductive cleavage of peroxides) form byproducts like 4-hydroxycyclohex-2-en-1-one. Optimizing light intensity and solvent polarity minimizes these .
Data Contradictions and Resolution
Q. How to reconcile conflicting reports on this compound’s reactivity in cross-coupling reactions?
- Ligand-free conditions : Flow reactors improve Heck-Matsuda reaction efficiency (e.g., coupling with arenediazonium salts) by reducing Pd nanoparticle formation, unlike batch methods requiring ligands .
- Substrate specificity : Steric hindrance from the cyclohexene ring may limit reactivity compared to linear diols (e.g., cis-2-butene-1,4-diol) .
Methodological Best Practices
Q. What strategies optimize this compound purification?
- Recrystallization : Use dichloromethane/hexane mixtures for dicarbonate derivatives .
- Chromatography : Silica gel columns with ethyl acetate/hexane eluents separate diastereomers .
Q. How to mitigate toxicity risks in downstream applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
